2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid
Description
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is a synthetic intermediate featuring a unique azetidine core (a four-membered nitrogen-containing ring) dual-protected by benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. These protecting groups are critical for modulating reactivity during organic synthesis, particularly in peptide and heterocyclic chemistry. The compound’s structure combines steric hindrance (from the Boc group) and acid-labile characteristics (from the Cbz group), making it valuable for selective deprotection strategies in multi-step syntheses .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-9-13(10-20)14(15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETDZVUFQNFTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the azetidine ring: The azetidine ring is formed through cyclization reactions, often involving azetidine-3-carboxylic acid derivatives.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base.
Coupling reactions: The protected amino acid is coupled with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield through optimized reaction conditions and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid can undergo various chemical reactions, including:
Deprotection reactions: Removal of the benzyloxycarbonyl and tert-butoxycarbonyl groups using hydrogenation or acidic conditions.
Substitution reactions: Introduction of different functional groups through nucleophilic substitution.
Oxidation and reduction reactions: Modifying the oxidation state of the compound using oxidizing or reducing agents.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) for deprotection.
Acidic conditions: Trifluoroacetic acid (TFA) for Boc group removal.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amino acid, while substitution reactions introduce new functional groups.
Scientific Research Applications
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid involves its interaction with specific molecular targets. The protecting groups play a crucial role in preventing unwanted reactions during synthesis. The compound may interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Azetidine vs. Piperidine/Pyridinone Derivatives
- Target Compound : The azetidine ring introduces significant ring strain, enhancing reactivity compared to six-membered rings. This strain can influence conformational flexibility and binding interactions in biological systems.
- (S)-Benzyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopiperidin-1-yl)acetate (): Contains a piperidine ring (six-membered), which reduces steric strain and may improve stability. The Boc-protected amino group and ester functionality mirror the target compound, but the larger ring size alters solubility and synthetic utility .
- 2-(3-(Benzyloxycarbonylamino)-2-oxopyridin-1(2H)-yl)acetic acid (): Features a pyridinone ring (aromatic six-membered ring with a ketone). The conjugated system increases planarity, contrasting with the non-aromatic azetidine, and may affect electronic properties in reactions .
Functional Group Modifications
- Benzotriazol-1-yl-benzyloxycarbonylamino-acetic acid (): Replaces the azetidine with a benzotriazole group, a known activator in peptide coupling. This compound’s reactivity is dominated by the benzotriazole’s leaving-group ability, unlike the target compound’s dual-protected azetidine .
- 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid (): Incorporates an indole moiety, adding aromatic bulk. This modification could enhance interactions with hydrophobic binding pockets in biological targets, diverging from the target compound’s simpler benzyloxycarbonyl group .
Protecting Group Strategies
- Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) is acid-labile and removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), as seen in . The Cbz group (benzyloxycarbonyl) is hydrogenation-sensitive, requiring catalytic hydrogenation or strong acids for cleavage. Compounds like (S)-tert-butyl 2-(2-(benzyloxycarbonylamino)hexanamido)acetate () demonstrate simultaneous use of both groups, enabling orthogonal deprotection—a strategy likely applicable to the target compound .
Physicochemical Properties
| Compound | Core Structure | Protecting Groups | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound | Azetidine | Boc, Cbz | N/A | High ring strain, dual protection |
| (S)-tert-Butyl 2-(2-(benzyloxycarbonylamino)hexanamido)acetate () | Dipeptide | Boc, Cbz | 80–82 | Peptide backbone, ester functionality |
| Benzotriazol-1-yl-benzyloxycarbonylamino-acetic acid () | Benzotriazole | Cbz | N/A | Activator for coupling reactions |
| 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid () | Azetidine | Boc | N/A | Indole moiety for enhanced hydrophobicity |
- Solubility : Boc groups generally improve solubility in organic solvents, while Cbz groups may reduce it due to aromaticity.
- Stability: Boc is stable under basic conditions but labile in acids; Cbz is stable under acidic conditions but sensitive to hydrogenolysis .
Biological Activity
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid (CAS No. 1219354-19-4) is a compound of interest in medicinal chemistry and drug development. Its unique structure, which includes a benzyloxycarbonylamino group and a tert-butoxycarbonylazetidin moiety, suggests potential biological activities that merit investigation. This article discusses its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : 2-(((benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
- Molecular Formula : C18H24N2O6
- Molecular Weight : 364.39 g/mol
- Purity : 97% .
The biological activity of 2-(benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is primarily attributed to its structural components, which may interact with various biological targets. Preliminary studies suggest that this compound exhibits:
- Antimicrobial Activity : In vitro assays have demonstrated effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : Research indicates that the compound may inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on the antimicrobial properties of the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
-
Anticancer Activity :
- In a cell line study involving human breast cancer cells (MCF-7), treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
Data Table
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL or µM) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Significant inhibition |
| Antimicrobial | Escherichia coli | 32 | Significant inhibition |
| Anticancer (MCF-7) | Human breast cancer | 10 - 50 | Dose-dependent viability loss |
| Apoptosis Induction | MCF-7 | 50 | Increased early apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
